molecular formula C16H24O3 B14016496 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate CAS No. 5436-96-4

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate

Katalognummer: B14016496
CAS-Nummer: 5436-96-4
Molekulargewicht: 264.36 g/mol
InChI-Schlüssel: CFRSYUAGQLXQKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields It is characterized by the presence of a butan-2-yl group attached to a phenoxy ring, which is further connected to a propanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate typically involves the reaction of 4-butan-2-ylphenol with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Butylphenoxy)propan-2-yl propanoate
  • 1-(4-Isopropylphenoxy)propan-2-yl propanoate
  • 1-(4-Tert-butylphenoxy)propan-2-yl propanoate

Uniqueness

1-(4-Butan-2-ylphenoxy)propan-2-yl propanoate is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

5436-96-4

Molekularformel

C16H24O3

Molekulargewicht

264.36 g/mol

IUPAC-Name

1-(4-butan-2-ylphenoxy)propan-2-yl propanoate

InChI

InChI=1S/C16H24O3/c1-5-12(3)14-7-9-15(10-8-14)18-11-13(4)19-16(17)6-2/h7-10,12-13H,5-6,11H2,1-4H3

InChI-Schlüssel

CFRSYUAGQLXQKM-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.